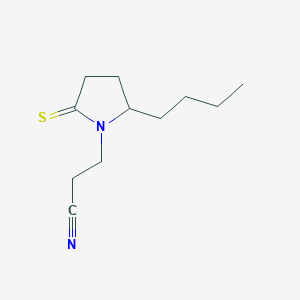
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile is an organic compound with the molecular formula C11H18N2S It is characterized by a pyrrolidine ring substituted with a butyl group and a thioxo group, along with a propanenitrile side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the butyl and thioxo groups. One common method involves the use of butylamine and a thioxo reagent under controlled conditions to achieve the desired substitution on the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the butyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The thioxo group may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Oxopyrrolidin-1-yl)propanenitrile: Similar structure but with an oxo group instead of a thioxo group.
3-(2-Butyl-5-oxopyrrolidin-1-yl)propanenitrile: Similar structure but with an oxo group instead of a thioxo group.
3-(2-Butyl-5-thioxopyrrolidin-1-yl)butanenitrile: Similar structure but with a butanenitrile side chain instead of propanenitrile.
Uniqueness
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile is unique due to the presence of both a butyl and a thioxo group on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C11H18N2S |
|---|---|
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
3-(2-butyl-5-sulfanylidenepyrrolidin-1-yl)propanenitrile |
InChI |
InChI=1S/C11H18N2S/c1-2-3-5-10-6-7-11(14)13(10)9-4-8-12/h10H,2-7,9H2,1H3 |
InChI-Schlüssel |
UXHDTDLPDOIFMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(=S)N1CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















